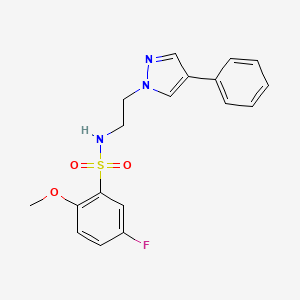

5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-25-17-8-7-16(19)11-18(17)26(23,24)21-9-10-22-13-15(12-20-22)14-5-3-2-4-6-14/h2-8,11-13,21H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJLDFIYLOWAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the pyrazole moiety: This can be achieved by reacting phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the pyrazole ring.

Introduction of the sulfonamide group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.

Fluorination and methoxylation: The fluorine and methoxy groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

- The compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have reported that related pyrazole derivatives demonstrate cytotoxic effects against breast and lung cancer cells.

- Case Study Overview:

- Breast Cancer: In xenograft models, treatment with related compounds resulted in a significant reduction in tumor size, correlating with increased apoptosis markers.

- Lung Cancer: The compound exhibited an IC50 value of 26 µM against A549 lung cancer cells, indicating potent anti-proliferative effects.

2. Anti-inflammatory Effects

- The sulfonamide structure is associated with anti-inflammatory properties. Preliminary studies suggest that compounds similar to 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may inhibit pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases.

-

Breast Cancer Study

- Objective: Evaluate the efficacy of related pyrazole derivatives.

- Results: Significant reduction in tumor size was observed in treated xenograft models, correlating with increased apoptosis markers.

-

Lung Cancer Study

- Objective: Assess anti-proliferative effects on A549 cells.

- Results: The compound exhibited an IC50 value of 26 µM, demonstrating potent inhibitory effects on cell growth and viability.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

A systematic comparison of structural features, synthesis routes, and key properties is provided below:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Key Structural and Functional Insights

Substituent Effects :

- The target compound ’s 5-fluoro and 2-methoxy groups likely improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., ). Fluorine’s electronegativity may enhance binding interactions in enzymatic pockets.

- Halogenated derivatives (e.g., bromo/cloro in ) exhibit higher molecular weights and lipophilicity, which could improve target affinity but reduce solubility.

Heterocyclic Diversity: The pyrazole core in the target compound and contrasts with imidazole (), pyrimidine (), and chromenone () systems. Pyrazoles are bioisosteres for imidazoles, offering improved metabolic stability and reduced off-target interactions.

Synthesis Efficiency: Compound achieved a 97% yield via optimized coupling reactions, whereas chromenone-containing had a 28% yield, likely due to steric hindrance during cyclization. The target compound’s synthesis efficiency remains unreported but may benefit from lessons in .

Thermal Stability :

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound belonging to the sulfonamide class, characterized by a fluorine atom, a methoxy group, and a pyrazole moiety. Its structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Synthesis

The compound's structure can be represented as follows:

Synthesis Process:

- Formation of the Pyrazole Moiety: This is typically achieved by reacting phenylhydrazine with an α,β-unsaturated carbonyl compound under acidic conditions.

- Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an intermediate with sulfonyl chloride in the presence of a base like triethylamine.

- Fluorination and Methoxylation: These groups are added through electrophilic aromatic substitution reactions using appropriate agents.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonamide group mimics natural substrates, allowing it to bind to enzymes or receptors, thus inhibiting their activity. This mechanism can lead to various biological effects, such as the modulation of immune responses and inhibition of cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance:

- In vitro Studies: Compounds similar to this compound have been shown to inhibit growth in various cancer cell lines, including lung, breast, and colorectal cancers .

- Case Studies:

- A study reported that pyrazole derivatives exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values ranging from 3.79 µM to 49.85 µM .

- Another research indicated that compounds based on the pyrazole structure could effectively inhibit several cancer types, demonstrating promising results in both in vitro and in vivo settings .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methoxybenzenesulfonamide | Lacks pyrazole moiety | Limited anticancer activity |

| 2-Methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Lacks fluorine atom | Moderate activity |

| 5-Fluoro-N-(2-(4-methylphenyl)-1H-pyrazol-1-yl)benzenesulfonamide | Similar structure | Enhanced cytotoxicity |

Additional Biological Activities

Beyond anticancer properties, this compound has been explored for other therapeutic effects:

- Anti-inflammatory Effects: Pyrazole derivatives have shown significant anti-inflammatory activities comparable to established drugs like celecoxib .

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in inflammatory pathways, indicating its potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-fluoro-2-methoxy-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Preparation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions (e.g., H₂SO₄ or POCl₃) .

- Step 2 : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives, followed by sulfonylation with activated benzenesulfonyl chlorides (e.g., 5-fluoro-2-methoxybenzenesulfonyl chloride) in the presence of a base (e.g., triethylamine) .

- Optimization : Solvent choice (DMF or THF), temperature (60–100°C), and stoichiometric ratios (1:1.2 for sulfonylation) significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How is the compound structurally characterized, and what analytical techniques are critical for confirming its identity?

- Techniques :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., fluoro and methoxy groups on the benzene ring, pyrazole-CH₂-ethyl linkage) .

- X-ray crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and torsional conformations of the sulfonamide and pyrazole moieties .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₃H₂₁FN₃O₃S) .

Q. What preliminary biological activities have been reported for structurally related sulfonamide-pyrazole derivatives?

- COX-2 inhibition : Analogous compounds (e.g., celecoxib derivatives) show selective COX-2 inhibition via sulfonamide interactions with the enzyme’s hydrophobic pocket .

- Antimicrobial potential : Pyrazole-sulfonamide hybrids exhibit activity against bacterial and fungal strains (MIC values: 2–16 µg/mL) via disruption of membrane integrity .

Advanced Research Questions

Q. How can X-ray crystallography and computational modeling resolve contradictions in reported binding modes of this compound with target proteins?

- Crystallography : SHELXL refinement of protein-ligand co-crystals identifies key interactions (e.g., hydrogen bonds between sulfonamide and Arg513 in COX-2) .

- Computational methods : Molecular docking (AutoDock Vina) and MD simulations (AMBER) reconcile discrepancies by analyzing dynamic binding conformations over 100-ns trajectories .

Q. What structure-activity relationship (SAR) insights guide the optimization of this compound’s selectivity and pharmacokinetics?

- Key modifications :

- Pyrazole substituents : Bulky groups (e.g., 4-phenyl) enhance target affinity but may reduce solubility; trifluoromethyl groups improve metabolic stability .

- Sulfonamide linkage : Ethyl spacers between pyrazole and sulfonamide balance flexibility and rigidity, optimizing binding entropy .

Q. How do metabolic pathways influence the compound’s efficacy, and what strategies mitigate rapid clearance?

- Phase I metabolism : Cytochrome P450 (CYP3A4/2D6) oxidation of the ethyl linker or methoxy group generates hydroxylated metabolites. LC-MS/MS identifies primary metabolites .

- Mitigation : Introducing electron-withdrawing groups (e.g., fluorine) slows oxidation. Prodrug strategies (e.g., esterification of sulfonamide) prolong systemic exposure .

Q. What experimental and computational approaches validate the compound’s selectivity against off-target receptors (e.g., carbonic anhydrase)?

- Kinase profiling : Broad-panel screening (Eurofins) at 1 µM concentration identifies off-target inhibition (e.g., <30% inhibition of carbonic anhydrase II) .

- Free energy calculations : MM-PBSA/GBSA quantifies binding energy differences between on-target (COX-2) and off-target interactions .

Methodological Considerations

Q. How are stability and degradation products analyzed under varying pH and temperature conditions?

- Forced degradation : Incubation at 40°C/75% RH (ICH guidelines) followed by HPLC-DAD/MS analysis identifies hydrolytic cleavage of sulfonamide or pyrazole oxidation .

- pH-dependent stability : Buffers (pH 1–10) reveal susceptibility to acidic hydrolysis (t₁/₂ < 24 hrs at pH 1) versus alkaline stability (t₁/₂ > 1 week at pH 9) .

Q. What cross-disciplinary techniques (e.g., cryo-EM, SPR) enhance mechanistic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.